

# Application Note and Protocol: In Vitro Dissolution Testing for Enteric-Coated Budesonide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pneumocort |           |
| Cat. No.:            | B1240389   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

Budesonide is a potent corticosteroid utilized in the treatment of inflammatory gastrointestinal conditions such as Crohn's disease and ulcerative colitis. Enteric-coated formulations of budesonide are designed to delay the release of the active pharmaceutical ingredient (API) until the dosage form has passed through the acidic environment of the stomach, allowing for targeted delivery to the intestines. In vitro dissolution testing is a critical quality control measure and a valuable tool in the development of these modified-release dosage forms. This application note provides a comprehensive overview and detailed protocols for conducting in vitro dissolution testing of enteric-coated budesonide.

The methodology described herein is a synthesis of recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), as well as findings from the scientific literature.[1][2][3][4] Adherence to a well-defined and reproducible dissolution protocol is essential for ensuring product quality, consistency, and for predicting in vivo performance.

# **Experimental Protocols**



The in vitro dissolution testing for enteric-coated budesonide typically follows a two-stage process to simulate the physiological conditions of the gastrointestinal tract. The first stage (Acid Stage) mimics the acidic environment of the stomach, where the enteric coating should remain intact, preventing premature drug release. The second stage (Buffer Stage) simulates the more neutral pH of the intestines, where the enteric coating is designed to dissolve and release the drug.

# **Apparatus and General Conditions**

A standard dissolution apparatus is employed for this test. The most commonly cited are USP Apparatus 1 (basket) and USP Apparatus 2 (paddle).[2][4][5][6] The choice of apparatus may depend on the specific product formulation (e.g., capsules, tablets, or pellets within a capsule). When testing capsules, sinkers are often used to prevent them from floating.[2][4][6]

#### General Parameters:

- Temperature: 37°C ± 0.5°C[5]
- Number of Units: A minimum of 12 dosage units should be tested for each product batch.[2]
   [4][7]

# **Stage 1: Acid Stage (Gastric Simulation)**

This stage assesses the integrity of the enteric coating in an acidic medium.

#### Methodology:

- Place the specified volume of 0.1 N Hydrochloric (HCl) acid into each dissolution vessel.
- Allow the dissolution medium to equilibrate to 37°C ± 0.5°C.
- Place one dosage unit into each vessel.
- Begin rotation of the apparatus at the specified speed.
- After 2 hours, withdraw a sample of the dissolution medium for analysis. It is crucial that the enteric coating prevents significant drug release during this phase.[3][4][5][6][8]



· Proceed immediately to the Buffer Stage.

# **Stage 2: Buffer Stage (Intestinal Simulation)**

This stage evaluates the release of budesonide in a medium that simulates the pH of the intestines.

#### Methodology:

- After completion of the Acid Stage, the dosage form can be transferred to a new set of
  vessels containing the buffer medium, or the pH of the existing medium can be adjusted by
  adding a pre-calculated amount of a buffer concentrate. The latter method is often preferred
  to minimize handling of the dosage form.
- The buffer medium will be a phosphate buffer of a specific pH. Several pH values may be tested to fully characterize the dissolution profile.[2][4][9]
- Continue the dissolution test at the same or a different specified rotation speed.
- Withdraw samples of the dissolution medium at predetermined time intervals.[2][4] It is
  important to replace the withdrawn volume with an equal volume of fresh, pre-warmed
  dissolution medium to maintain a constant total volume.
- Filter the samples promptly and analyze them for budesonide concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

# **Data Presentation: Dissolution Parameters**

The following tables summarize the quantitative parameters for the in vitro dissolution testing of enteric-coated budesonide, compiled from various sources.

Table 1: Dissolution Apparatus and Rotation Speed



| Parameter      | Specification                                        | Source(s)       |
|----------------|------------------------------------------------------|-----------------|
| Apparatus      | USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle) | [2][4][5][6]    |
| Rotation Speed | 50 rpm, 75 rpm, or 100 rpm                           | [2][4][5][6][7] |

Table 2: Dissolution Media and Volume

| Stage        | Medium                     | рН                                      | Volume                        | Source(s)                 |
|--------------|----------------------------|-----------------------------------------|-------------------------------|---------------------------|
| Acid Stage   | 0.1 N<br>Hydrochloric Acid | 1.2                                     | 250 mL, 900 mL,<br>or 1000 mL | [4][5][6][7]              |
| Buffer Stage | Phosphate Buffer           | 4.5, 6.0, 6.5, 6.8,<br>7.2, 7.4, or 7.5 | 250 mL, 900 mL,<br>or 1000 mL | [2][4][5][6][7][8]<br>[9] |

Table 3: Sampling Times

| Stage        | Recommended Sampling<br>Times (hours)                                                             | Source(s)     |
|--------------|---------------------------------------------------------------------------------------------------|---------------|
| Acid Stage   | 2                                                                                                 | [5][6][8]     |
| Buffer Stage | 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8,<br>12, 20, 24 (or until at least<br>80% of the drug is released) | [2][4][5][10] |

Table 4: Acceptance Criteria



| Stage        | Time Point           | Acceptance<br>Criteria                                                                                                                                                                                                                                                      | Source(s) |
|--------------|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Acid Stage   | 2 hours              | Not more than 10% of<br>the labeled amount of<br>budesonide is<br>dissolved.                                                                                                                                                                                                | [10]      |
| Buffer Stage | Multiple time points | Profile should be compared to a reference product or a bio-batch. A common target is to have at least 80% of the drug released at the final time point. The f2 similarity factor can be used for profile comparison, with a value between 50 and 100 indicating similarity. | [10][11]  |

# Visualizations Experimental Workflow for In Vitro Dissolution Testing





Click to download full resolution via product page

Caption: Workflow for the two-stage in vitro dissolution testing of enteric-coated budesonide.



# Conclusion

The in vitro dissolution testing protocol for enteric-coated budesonide is a multi-step process designed to ensure the delayed-release characteristics of the formulation. By following a standardized two-stage dissolution procedure, researchers and drug development professionals can effectively assess the performance and quality of their products. The parameters outlined in this application note provide a solid foundation for developing a robust and reliable dissolution method. It is important to note that specific dissolution methods and acceptance criteria may need to be optimized and validated for each unique formulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. fda.gov [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dissolution Testing for Generic Drugs: An FDA Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Optimization of Budesonide Compression-Coated Tablets for Colonic Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. johronline.com [johronline.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Dissolution Specification Setting Procedure for Modified Release Dosage Form [pharmaspecialists.com]
- 11. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- To cite this document: BenchChem. [Application Note and Protocol: In Vitro Dissolution Testing for Enteric-Coated Budesonide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1240389#in-vitro-dissolution-testing-protocol-for-enteric-coated-budesonide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com